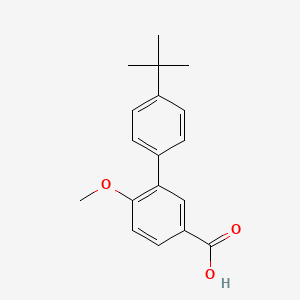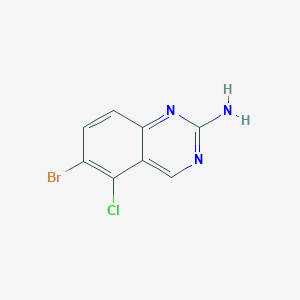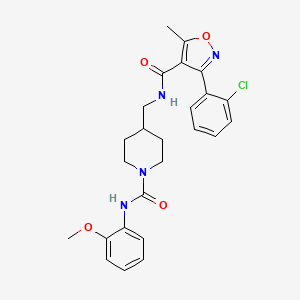![molecular formula C22H21ClN2OS B2731876 4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline CAS No. 343373-60-4](/img/structure/B2731876.png)
4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings, and is functionalized with chlorophenoxy and methylbenzylsulfanyl groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group can be introduced via nucleophilic aromatic substitution reactions, where a suitable chlorophenol reacts with the quinazoline intermediate.
Attachment of the Methylbenzylsulfanyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinazoline core or the chlorophenoxy group, potentially leading to the formation of dihydroquinazoline derivatives or dechlorinated products.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic aromatic substitution at the chlorophenoxy group or electrophilic substitution at the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitutions, while electrophilic substitutions may require catalysts like Lewis acids.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives and dechlorinated products.
Substitution: Various substituted quinazoline derivatives depending on the nature of the substituents introduced.
科学研究应用
Chemistry
In chemistry, 4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into cellular processes and lead to the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activity against various diseases, including cancer, infectious diseases, and neurological disorders, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the development of specialty chemicals, agrochemicals, and advanced materials. Its unique properties make it suitable for applications requiring specific chemical functionalities.
作用机制
The mechanism of action of 4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The chlorophenoxy and methylbenzylsulfanyl groups can modulate the compound’s binding affinity and specificity, influencing its biological activity. The quinazoline core may interact with specific protein domains, affecting signaling pathways and cellular functions.
相似化合物的比较
Similar Compounds
4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]quinazoline: Lacks the tetrahydro modification, which may affect its chemical reactivity and biological activity.
4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinoline: Similar structure but with a quinoline core instead of quinazoline, leading to different chemical and biological properties.
4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-quinazolinone: Contains a carbonyl group, which can significantly alter its reactivity and interactions with biological targets.
Uniqueness
4-(4-Chlorophenoxy)-2-[(4-methylbenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline is unique due to its specific combination of functional groups and the tetrahydroquinazoline core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
4-(4-chlorophenoxy)-2-[(4-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2OS/c1-15-6-8-16(9-7-15)14-27-22-24-20-5-3-2-4-19(20)21(25-22)26-18-12-10-17(23)11-13-18/h6-13H,2-5,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKZTIKRQBESRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-carboxamide](/img/structure/B2731798.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2731799.png)

![(2S)-N-(3,5-dimethylcyclohexyl)-2-[(6-fluoropyridin-2-yl)formamido]-3-hydroxypropanamide](/img/structure/B2731803.png)
![N-(2,6-dimethylphenyl)-2-{[4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2731804.png)

![N-{5-[(1E)-3-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxoprop-1-en-1-yl]pyridin-2-yl}acetamide](/img/structure/B2731806.png)
![2-(3-Chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B2731809.png)
![5-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2731811.png)
![N-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2731812.png)
![2-bromo-N-[(5-cyclopropylpyridin-3-yl)methyl]benzamide](/img/structure/B2731814.png)

![4-[2-(3-cyano-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl)acetamido]-N-[(2,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B2731816.png)
